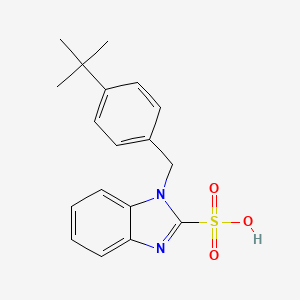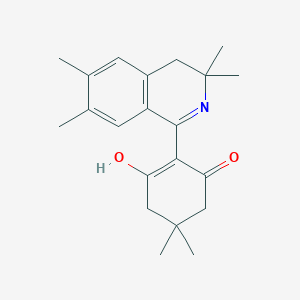![molecular formula C20H31FN2O2 B6044206 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6044206.png)
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol, also known as Flibanserin, is a medication that is used to treat hypoactive sexual desire disorder (HSDD) in premenopausal women. The drug was approved by the US Food and Drug Administration (FDA) in 2015, making it the first and only drug approved for the treatment of HSDD.
Mécanisme D'action
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. The drug acts as a serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This results in an increase in sexual desire and arousal.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on the body. The drug has been found to increase levels of dopamine and norepinephrine in the brain, which leads to an increase in sexual desire and arousal. In addition, this compound has also been shown to decrease levels of serotonin, which can lead to an improvement in mood and a reduction in anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the serotonin 5-HT1A receptor and the 5-HT2A receptor. This allows researchers to study the effects of these receptors on sexual desire and arousal. However, one of the limitations of using this compound in lab experiments is its potential side effects, such as dizziness and nausea, which can interfere with the results of the experiment.
Orientations Futures
There are several future directions for the use of 2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol in research. One area of research is the potential use of the drug in treating other conditions, such as depression and anxiety. Another area of research is the development of new drugs that target the same neurotransmitters as this compound but with fewer side effects. Finally, researchers may continue to study the mechanism of action of this compound in order to gain a better understanding of how it affects sexual desire and arousal.
Méthodes De Synthèse
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol is synthesized using a multi-step process that involves the reaction of 2-chloroethanol with 4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)piperazine in the presence of a base. The resulting product is then subjected to a series of chemical reactions, including reduction and acylation, to yield the final product, this compound.
Applications De Recherche Scientifique
2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol has been extensively researched for its potential use in treating HSDD in premenopausal women. Clinical trials have shown that the drug can significantly improve sexual desire and satisfaction in women with HSDD. In addition, this compound has also been studied for its potential use in treating other conditions, such as depression and anxiety.
Propriétés
IUPAC Name |
2-[4-cyclohexyl-1-[(2-fluoro-4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O2/c1-25-19-8-7-16(20(21)13-19)14-22-10-11-23(15-18(22)9-12-24)17-5-3-2-4-6-17/h7-8,13,17-18,24H,2-6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMRMSHRLDKKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2CCO)C3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6044131.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6044136.png)

![2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone](/img/structure/B6044140.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)

![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044155.png)

![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6044161.png)
![ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6044164.png)
![1-(2,3-dimethylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6044167.png)
![4-(3-fluorobenzyl)-3-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6044178.png)
![4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6044179.png)
![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-4(3H)-quinazolinone](/img/structure/B6044199.png)
